

physicochemical properties of 3-Iodo-1H-indazol-7-amine

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Compound of Interest

Compound Name: 3-Iodo-1H-indazol-7-amine

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An In-depth Technical Guide to the Physicochemical Properties of **3-Iodo-1H-indazol-7-amine**

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Abstract

3-Iodo-1H-indazol-7-amine is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. As a substituted indazole, it serves as a versatile scaffold for the synthesis of novel therapeutic agents, particularly in oncology.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of **3-Iodo-1H-indazol-7-amine**, offering insights for researchers, medicinal chemists, and drug development professionals. The document details its structural characteristics, spectral properties, and safety considerations, and outlines standard experimental protocols for its characterization. Due to the specificity of this molecule, where direct experimental data is not publicly available, this guide employs expert analysis, drawing upon data from closely related structural analogs to provide reliable estimations and procedural guidance, ensuring a trustworthy and authoritative resource for laboratory applications.

Introduction: The Indazole Scaffold in Drug Discovery

The indazole ring system is a privileged bicyclic heteroaromatic structure renowned for its wide range of pharmacological activities. Its unique arrangement of nitrogen atoms allows for diverse intermolecular interactions, making it a cornerstone in the design of kinase inhibitors, anti-

cancer agents, and other therapeutics.[3] The introduction of specific substituents, such as an iodine atom at the C3 position and an amine group at the C7 position, precisely modulates the molecule's electronic and steric properties. This functionalization is critical for tuning target binding affinity, selectivity, and pharmacokinetic profiles. **3-Iodo-1H-indazol-7-amine**, in particular, combines a reactive iodine atom—ideal for cross-coupling reactions like Suzuki or Heck—with an amino group that can serve as a key hydrogen bond donor or a point for further derivatization.[4] Understanding its fundamental physicochemical properties is therefore the first and most critical step in its rational application in drug design and synthesis campaigns.

Core Physicochemical Properties

A summary of the key physicochemical data for **3-Iodo-1H-indazol-7-amine** is presented below. This data is compiled from chemical supplier information and computational predictions, providing a foundational dataset for laboratory use.

Property	Value	Source
CAS Number	1000340-82-8	[5][6]
Molecular Formula	C ₇ H ₆ IN ₃	[6][7][8]
Molecular Weight	259.05 g/mol	[6][7][8][9]
Physical Form	Solid	[6]
IUPAC Name	3-iodo-1H-indazol-7-amine	[6]
Synonyms	7-Amino-3-iodoindazole	[10][11]
Storage Temperature	2-8 °C, under inert gas	[6][12]

Note: Experimental values for properties such as melting point, boiling point, and pKa are not widely reported for this specific isomer. The following sections provide guidance on their determination and expected ranges based on analogous compounds.

Structural and Spectroscopic Characterization

The definitive identification and purity assessment of **3-Iodo-1H-indazol-7-amine** rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring portion of the indazole core, as well as a broad signal for the amine ($-\text{NH}_2$) protons. The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the 7-amino substitution pattern.
- ^{13}C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the iodine (C3) will be significantly shifted downfield.

While specific spectral data for **3-Iodo-1H-indazol-7-amine** is not publicly indexed, data for related compounds like 3-iodo-7-methoxy-1H-indazole can serve as a reference for expected chemical shift regions.[\[13\]](#)[\[14\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

- Methodology: Electrospray ionization (ESI) is a suitable method for this compound.
- Expected Result: In positive ion mode, the spectrum should show a prominent peak for the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 259.9. The characteristic isotopic pattern of iodine (a single major isotope ^{127}I) simplifies the interpretation. For the related 5-amino-3-iodo (1H)indazole, the $[\text{M}+\text{H}]^+$ ion was observed at m/z 259.9, confirming this expectation.[\[7\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.

- Expected Peaks:
 - N-H Stretching: Broad peaks in the range of $3300\text{--}3500\text{ cm}^{-1}$ are characteristic of the primary amine ($-\text{NH}_2$) group.

- C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm^{-1} region.
- N-H Bending: A signal around 1600-1650 cm^{-1} is typical for the scissoring vibration of the amine group.

Experimental Protocols for Physicochemical Determination

For researchers requiring precise experimental values, the following standard protocols are recommended.

Melting Point Determination

The melting point is a crucial indicator of purity.

Protocol:

- Load a small, dry sample of **3-Iodo-1H-indazol-7-amine** into a capillary tube, sealed at one end.
- Place the tube in a calibrated melting point apparatus.
- Heat the sample at a rate of 1-2 $^{\circ}\text{C}$ per minute near the expected melting point.
- Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid.
- Causality: A sharp melting range (e.g., $< 2^{\circ}\text{C}$) is indicative of high purity. Impurities typically depress and broaden the melting range. For context, the related compound 1H-Indazol-7-amine has a melting point of 151-155 $^{\circ}\text{C}$.

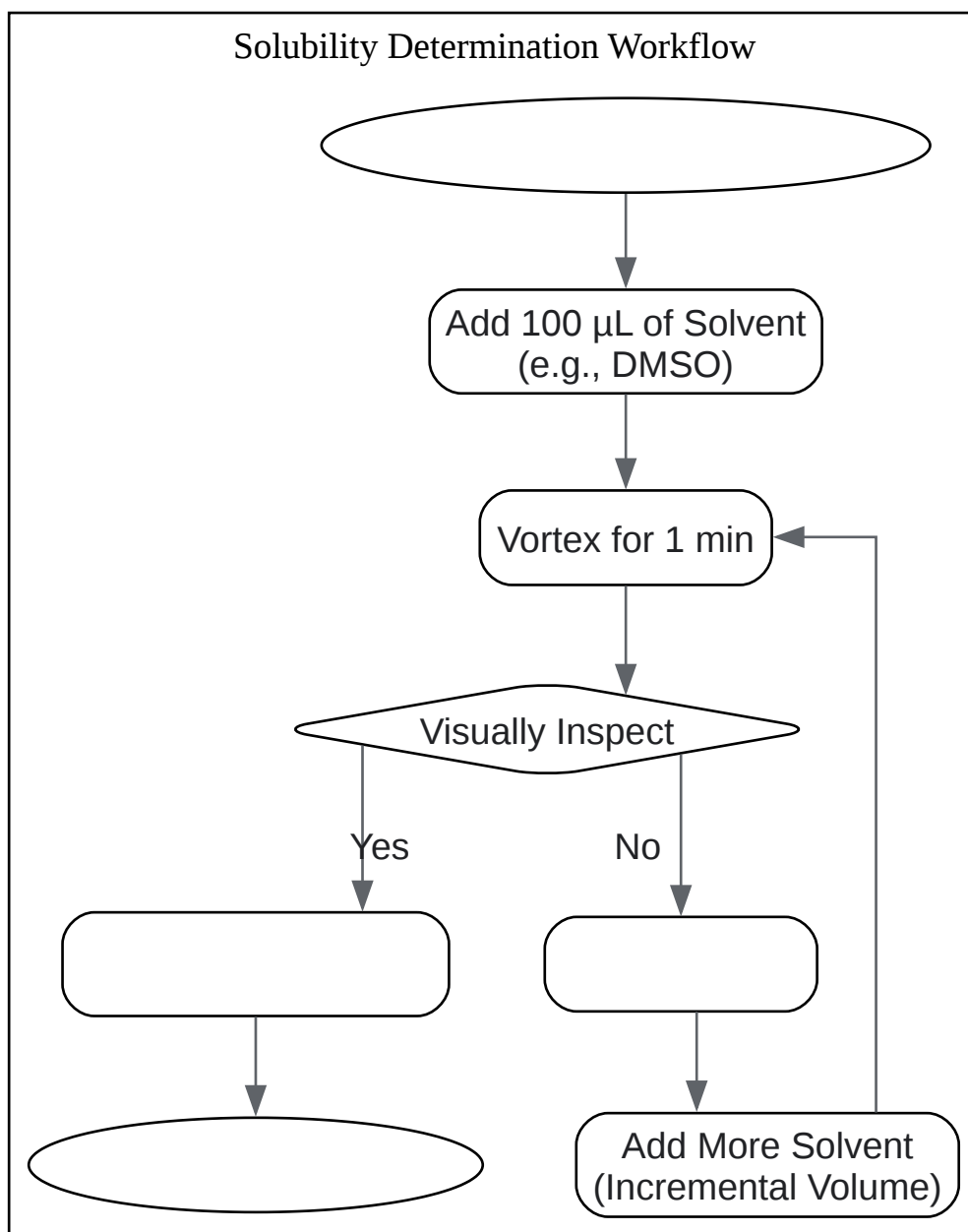
Solubility Assessment

Understanding solubility is vital for reaction setup, formulation, and biological assays.

Protocol:

- To 1 mg of the compound in a vial, add 100 μ L of the test solvent (e.g., water, DMSO, ethanol, methanol, dichloromethane).
- Vortex the mixture for 1 minute at room temperature.
- Visually inspect for undissolved solid. If dissolved, the solubility is >10 mg/mL.
- If not fully dissolved, continue adding solvent in known increments until dissolution is achieved to quantify the solubility.
- Expertise & Experience: Indazole derivatives of this type are typically poorly soluble in water but show good solubility in polar aprotic solvents like DMSO and DMF. This is due to the rigid, aromatic core and the presence of both hydrogen bond donors and acceptors.

The workflow for solubility testing is a self-validating system, starting from a high concentration and proceeding through serial dilution until a clear solution is obtained.



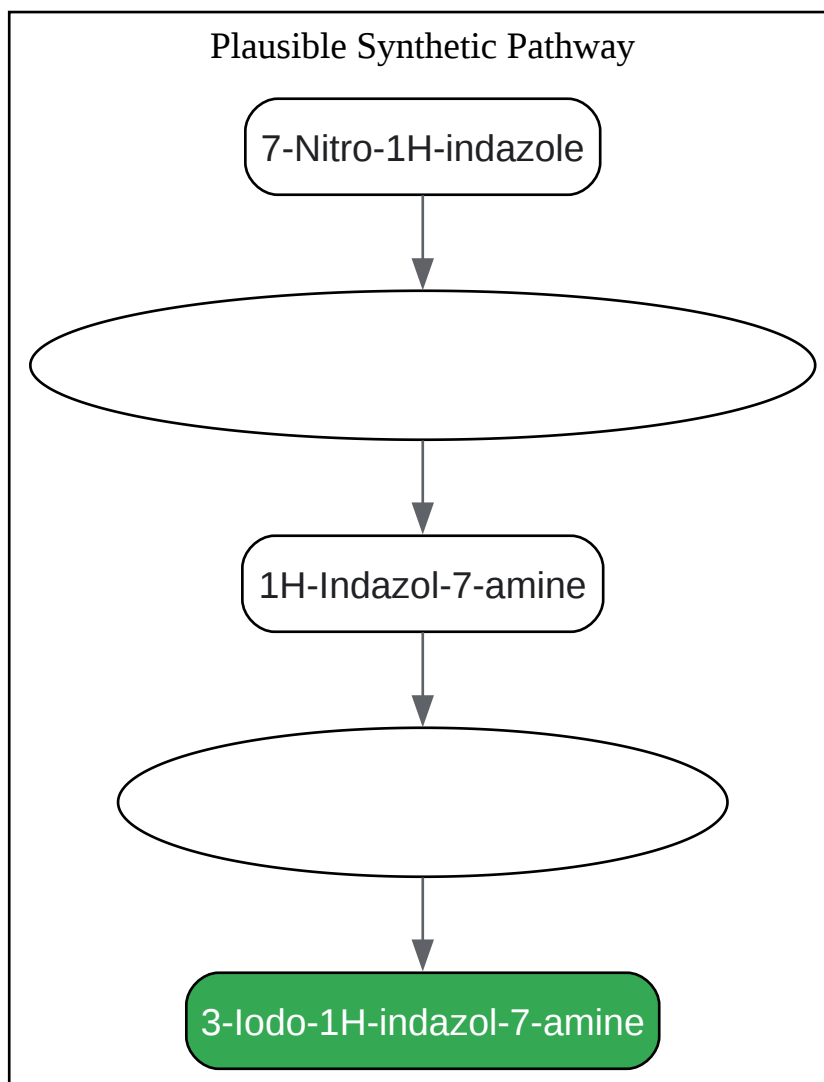
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Caption: Workflow for quantitative solubility assessment.

Synthesis and Reactivity

While a specific synthesis for **3-Iodo-1H-indazol-7-amine** is not detailed in the cited literature, a plausible and authoritative route can be constructed based on established indazole

chemistry.[4] The synthesis logically starts from a commercially available precursor and proceeds through functional group manipulations.



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Caption: A logical synthetic route to the target compound.

This proposed pathway follows established chemical principles:

- **Reduction of the Nitro Group:** The synthesis would likely begin with 7-nitro-1H-indazole. The nitro group is a robust precursor to an amine and can be selectively reduced using standard conditions such as catalytic hydrogenation (H_2 over Pd/C) or chemical reduction (e.g., iron powder in the presence of ammonium chloride).[7]

- **Regioselective Iodination:** The resulting 1H-indazol-7-amine is then subjected to iodination. The indazole ring is activated towards electrophilic substitution. Using iodine in the presence of a base like potassium hydroxide (KOH) in a solvent like DMF is a common and effective method for the regioselective iodination at the C3 position.^[15] This step is self-validating as the reaction progress can be monitored by TLC or LC-MS until the starting material is consumed.

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory when handling **3-Iodo-1H-indazol-7-amine**.

Hazard Class	GHS Statement	Precautionary Measures
Acute Oral Toxicity	H302: Harmful if swallowed	P270: Do not eat, drink or smoke when using this product. ^[6] ^[16]
Skin Irritation	H315: Causes skin irritation	P280: Wear protective gloves. ^[6] ^[16]
Eye Irritation	H319: Causes serious eye irritation	P305+P351+P338: IF IN EYES: Rinse cautiously with water... ^[6]
Respiratory Irritation	H335: May cause respiratory irritation	P261: Avoid breathing dust. ^[6]

Handling Recommendations:

- Use in a well-ventilated area or a chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
- Avoid generating dust.
- Store in a tightly sealed container in a cool, dry place as recommended (2-8 °C).^[6]

Conclusion

3-Iodo-1H-indazol-7-amine is a valuable building block for chemical synthesis and drug discovery. This guide has synthesized available data and provided expert-driven protocols to establish a comprehensive physicochemical profile. By understanding its structure, reactivity, and handling requirements, researchers can confidently and safely incorporate this compound into their workflows. The application of authoritative, standard methodologies for characterization ensures the integrity and reproducibility of experimental outcomes, accelerating the path from molecular design to innovative therapeutic solutions.

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